![molecular formula C20H24N2O4S B2611390 N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313646-38-7](/img/structure/B2611390.png)
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as EPB or Compound 21, is a small molecule that has been studied for its potential therapeutic applications. EPB is a selective modulator of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of blood pressure and cardiovascular function.
Mechanism of Action
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide selectively modulates the AT2R, which is a G protein-coupled receptor that is expressed in various tissues, including the cardiovascular system, kidneys, and brain. The activation of AT2R by N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide leads to the activation of various signaling pathways, including the nitric oxide pathway, which has been shown to have beneficial effects on cardiovascular function and renal function. The activation of AT2R by N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has also been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been shown to have beneficial effects on cardiovascular function, renal function, and inflammation. The activation of AT2R by N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide leads to the relaxation of blood vessels, which reduces blood pressure. N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has also been shown to improve renal function by increasing blood flow to the kidneys and reducing inflammation. In cancer models, N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been shown to have anti-tumor effects by inhibiting cell proliferation and inducing cell death.
Advantages and Limitations for Lab Experiments
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is also selective for AT2R, which allows for the study of the specific effects of AT2R modulation. However, N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide also has a short half-life, which can limit its efficacy in some disease models.
Future Directions
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several potential future directions for research. It could be studied further for its potential therapeutic applications in cardiovascular disease, renal disease, and cancer. The optimization of the synthesis method could also be explored to improve the yield and purity of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide. The development of analogs of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide could also be explored to improve its solubility and efficacy. Overall, N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide shows promise as a selective modulator of AT2R with potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been described in the literature. The method involves the reaction of 3-ethoxyaniline with piperidine-1-sulfonyl chloride to form N-(3-ethoxyphenyl)piperidine-1-sulfonamide. This intermediate is then reacted with 4-fluorobenzoyl chloride to yield N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide. The synthesis of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been optimized to achieve high yields and purity.
Scientific Research Applications
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been studied for its potential therapeutic applications in various disease models. The selective modulation of AT2R by N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been shown to have beneficial effects on cardiovascular function, renal function, and inflammation. N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has also been studied in cancer models, where it has been shown to have anti-tumor effects.
properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-18-8-6-7-17(15-18)21-20(23)16-9-11-19(12-10-16)27(24,25)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFCVBGNVGRWCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide |
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